An In-depth Technical Guide to 4,4-Diphenylcyclohexanol (CAS: 42420-85-9)
An In-depth Technical Guide to 4,4-Diphenylcyclohexanol (CAS: 42420-85-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 18, 2026
Abstract
This technical guide provides a comprehensive overview of 4,4-diphenylcyclohexanol (CAS: 42420-85-9), a tertiary alcohol with a unique geminal diphenyl substitution on a cyclohexane ring. While specific literature on this compound is not abundant, this document synthesizes available data with established principles of organic chemistry to offer insights into its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry and drug development. The guide is structured to provide both foundational knowledge and practical, field-proven insights for researchers and scientists working with this and related molecular scaffolds.
Introduction: Unveiling 4,4-Diphenylcyclohexanol
4,4-Diphenylcyclohexanol is a fascinating, yet underexplored, molecule characterized by a cyclohexanol core bearing two phenyl groups on the same carbon atom. This structural motif imparts a significant degree of steric bulk and lipophilicity, which can be of considerable interest in the design of novel therapeutic agents and chemical probes. The fixed orientation of the two phenyl groups in space, constrained by the cyclohexane ring, offers a rigid scaffold that can be exploited for targeted molecular interactions.
One of the key potential applications for this compound and its derivatives lies in their capacity as albumin binding agents .[1][2] Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including many drugs. By incorporating moieties that bind to albumin, the pharmacokinetic profile of a drug can be significantly improved, leading to a longer half-life, reduced clearance, and potentially improved therapeutic efficacy. The lipophilic nature of the diphenylmethyl group in 4,4-diphenylcyclohexanol makes it a prime candidate for exploring such interactions.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of 4,4-diphenylcyclohexanol is presented in the table below. This data is compiled from various chemical suppliers and databases.[3]
| Property | Value | Source(s) |
| CAS Number | 42420-85-9 | [3] |
| Molecular Formula | C₁₈H₂₀O | [1][3] |
| Molecular Weight | 252.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 141.0 - 145.0 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Inferred |
| Storage | Store in a cool, dry place away from light. Recommended storage at <15°C. |
Synthesis of 4,4-Diphenylcyclohexanol: A Mechanistic Approach
While specific literature detailing the synthesis of 4,4-diphenylcyclohexanol is scarce, a highly plausible and efficient route involves the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. The most logical precursor for this synthesis is 4-phenylcyclohexanone.
The Grignard Reaction: A Powerful Tool
The addition of an organomagnesium halide (Grignard reagent) to a ketone is the most common method for the preparation of tertiary alcohols. In this case, phenylmagnesium bromide (PhMgBr) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylcyclohexanone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Reaction Scheme
Figure 1: Synthesis of 4,4-Diphenylcyclohexanol via Grignard Reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for Grignard reactions with ketones.[4][5][6]
Materials:
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4-Phenylcyclohexanone
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether
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Iodine (a small crystal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)
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Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of the Grignard Reagent:
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All glassware must be oven-dried to remove any traces of water.
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To a three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add magnesium turnings.
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Add a small crystal of iodine to the flask to activate the magnesium surface.
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In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
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Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the phenylmagnesium bromide Grignard reagent.
-
-
Reaction with 4-Phenylcyclohexanone:
-
Dissolve 4-phenylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.
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Cool the Grignard reagent solution in an ice bath.
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Add the 4-phenylcyclohexanone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath again.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
If a precipitate forms, dilute hydrochloric acid can be added to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude 4,4-diphenylcyclohexanol can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Causality Behind Experimental Choices
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Any moisture will quench the reagent, reducing the yield of the desired product. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Activation of Magnesium: The iodine crystal etches the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and exposing fresh metal to react with the bromobenzene.
-
Controlled Addition: The dropwise addition of both the bromobenzene (for reagent formation) and the ketone is crucial to control the exothermic nature of the reactions and prevent side reactions.
-
Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate without causing potential acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm, corresponding to the ten protons of the two phenyl groups. - Cyclohexane Protons: A series of complex multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the eight protons of the cyclohexane ring. The protons on the carbons adjacent to the quaternary center will likely be deshielded. - Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons: Several signals in the range of δ 125-150 ppm. The ipso-carbons (the carbons attached to the cyclohexane ring) will have a distinct chemical shift. - Quaternary Carbon (C-4): A signal for the carbon bearing the two phenyl groups. - Carbinol Carbon (C-1): A signal for the carbon bearing the hydroxyl group, typically in the range of δ 65-75 ppm. - Cyclohexane Carbons: Several signals in the aliphatic region (δ 20-40 ppm). |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. - C=C Stretch (Aromatic): Sharp absorptions around 1600 and 1450 cm⁻¹. - C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 252.36). - Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the loss of a phenyl group (M-77), and other characteristic fragments of the diphenylcyclohexyl scaffold. |
Potential Applications in Drug Development and Research
The unique structural features of 4,4-diphenylcyclohexanol make it an attractive scaffold for various applications in medicinal chemistry and drug discovery.
Albumin Binding for Improved Pharmacokinetics
As previously mentioned, the lipophilic diphenylmethyl moiety is a known motif for binding to hydrophobic pockets in human serum albumin.[1] By incorporating the 4,4-diphenylcyclohexanol scaffold into a drug molecule, it is possible to enhance its binding to albumin.
Figure 2: Workflow for utilizing 4,4-diphenylcyclohexanol as an albumin-binding moiety.
This enhanced binding can lead to:
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Increased Half-life: The drug is protected from metabolism and renal clearance while bound to albumin.
-
Reduced Dosing Frequency: A longer half-life can lead to a more convenient dosing regimen for patients.
-
Improved Solubility: For poorly soluble drugs, conjugation with this scaffold may improve their solubility in plasma.
A Rigid Scaffold for Structure-Activity Relationship (SAR) Studies
The cyclohexane ring provides a conformationally restricted core. This rigidity is advantageous in SAR studies, as it reduces the number of accessible conformations, allowing for a more precise understanding of how the spatial arrangement of functional groups affects biological activity. The hydroxyl group at the 1-position serves as a convenient handle for further chemical modification and attachment to other molecular fragments.
Potential as a Pharmacophore in CNS-Targeting Agents
The lipophilicity of the 4,4-diphenylcyclohexanol scaffold may facilitate crossing the blood-brain barrier, making it a potentially useful building block for the development of central nervous system (CNS) active agents. Many successful CNS drugs incorporate diphenylmethyl or related lipophilic moieties.
Safety and Handling
As with any laboratory chemical, 4,4-diphenylcyclohexanol should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]
Conclusion
4,4-Diphenylcyclohexanol, while not extensively documented in the scientific literature, represents a molecule of significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Grignard reaction, coupled with its unique structural and physicochemical properties, makes it an attractive building block for creating novel compounds with tailored pharmacokinetic profiles and for probing structure-activity relationships. As the demand for more sophisticated drug delivery strategies and novel therapeutic scaffolds grows, it is likely that 4,4-diphenylcyclohexanol and its derivatives will find increasing application in the years to come.
References
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Chegg.com. (2020, July 14). Solved 5. Addition of phenylmagnesium bromide to | Chegg.com. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Filo. (2025, September 7). Question Starting with cyclohexanol, the following sequence of reactions ... Retrieved from [Link]
- Newman, M. S., & Booth, Jr., W. T. (1947). THE REACTION OF PHENYLMAGNESIUM BROMIDE WITH 2-CHLORO-4-METHYLCYCLOHEXANONE. Journal of the American Chemical Society, 69(4), 957-958.
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Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... Retrieved from [Link]
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YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
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YouTube. (2020, November 12). Exc. 12.6 / aldehyde, ketones and carboxylic acid. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
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Airgas. (2017, March 21). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. 4-Phenylcyclohexanol. Retrieved from [Link]
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NIST WebBook. Cyclohexanol, 4-phenyl-. Retrieved from [Link]
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PubChem. 4-Phenylcyclohexanone. Retrieved from [Link]
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PubChem. 4-Methyl-1-phenylcyclohexanol. Retrieved from [Link]
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